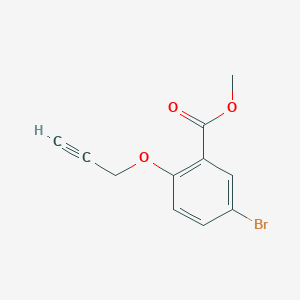

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Description

Structural Characterization of Methyl 5-Bromo-2-(2-Propynyloxy)benzenecarboxylate

Crystallographic Analysis and Molecular Geometry

While direct X-ray crystallography data for this compound is unavailable, insights can be drawn from analogous brominated benzoates. For example, methyl 5-bromo-2-hydroxy-3-propionylbenzoate crystallizes in a planar conformation with hydrogen bonding between hydroxyl groups and adjacent carbonyl oxygens. Similarly, methyl 5-bromo-2-hydroxy-3-methoxybenzoate adopts a distorted planar geometry due to steric hindrance from substituents.

For this compound, the alkyne group (C≡C) likely induces a linear geometry at the 2-position, while the bromine atom at position 5 creates an electron-withdrawing effect. The methyl ester group may participate in weak intermolecular hydrogen bonding or van der Waals interactions in the solid state.

Key Predicted Features:

| Feature | Description |

|---|---|

| Conformation | Planar aromatic ring with linear propynyloxy group; possible anti alignment of substituents to minimize steric strain. |

| Hydrogen Bonding | Weak C–H···O interactions between alkyne or methyl ester protons and adjacent oxygen atoms. |

| Crystal Packing | Potential layered structures stabilized by π-π interactions between aromatic rings. |

Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

¹H NMR

The compound’s ¹H NMR spectrum (predicted) would reveal distinct signals:

- Propynyloxy group : A triplet for OCH₂ (δ 4.5–4.7 ppm) due to coupling with adjacent sp-hybridized protons.

- Methyl ester : A singlet at δ 3.8–3.9 ppm.

- Aromatic protons : Deshielded protons adjacent to bromine (δ 7.2–7.8 ppm) and those near the ether oxygen (δ 6.8–7.1 ppm).

¹³C NMR

Key carbon environments include:

- Carbonyl carbon : δ 170 ppm (C=O).

- Propargyl carbons : δ 70–80 ppm (sp-hybridized C≡C).

- Aromatic carbons : δ 120–150 ppm, with bromine-substituted carbons appearing upfield.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ester) | ~1700 | Stretching vibration of carbonyl group. |

| C≡C (alkyne) | ~2100 | Symmetric stretch of triple bond. |

| C–O–C (ether) | ~1250–1050 | Asymmetric/symmetric stretching. |

Mass Spectrometry (MS)

High-resolution MS would confirm the molecular ion at m/z 269.09136 (C₁₁H₉BrO₃⁺). Fragmentation patterns may include loss of the methyl ester (–OCH₃) or propynyloxy group (–OCH₂C≡CH).

Comparative Analysis with Ortho-Substituted Benzoate Derivatives

Structural and Functional Group Differences

| Compound | Substituents | Key Distinctions |

|---|---|---|

| This compound | Br (5), OCH₂C≡CH (2), COOCH₃ (1) | Alkyne enables click chemistry; bromine enhances electrophilicity. |

| Methyl 5-bromo-2-methoxybenzoate | Br (5), OCH₃ (2), COOCH₃ (1) | Methoxy group stabilizes resonance; no alkyne reactivity. |

| Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | Br (5), OH (2), COOCH₃ (1), CH₂CH₂CO (3) | Hydroxyl and propionyl groups influence hydrogen bonding and solubility. |

Reactivity and Electronic Properties

The alkyne group in the target compound facilitates Sonogashira coupling and Huisgen cycloaddition, unlike methoxy or hydroxyl derivatives. Bromine’s electron-withdrawing nature lowers the HOMO energy, increasing susceptibility to nucleophilic aromatic substitution.

Electronic Structure Calculations (DFT/MO Theory)

Density Functional Theory (DFT) Insights

- HOMO/LUMO Levels : The alkyne’s π orbitals and bromine’s electronegativity create a HOMO-LUMO gap favorable for electrophilic substitution.

- Electron Density : Density localized on the alkyne and aromatic ring, with electron deficiency at the bromine-substituted position.

Molecular Orbital (MO) Analysis

| Orbital Type | Contribution | Reactivity Implications |

|---|---|---|

| HOMO | π orbitals of alkyne and aromatic ring | Alkyne participation in π-conjugated reactions. |

| LUMO | σ* orbitals of C–Br bond | Susceptibility to nucleophilic attack at bromine. |

Properties

IUPAC Name |

methyl 5-bromo-2-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRARUAILLJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653226 | |

| Record name | Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-90-3 | |

| Record name | Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C12H13BrO3

- CAS Number : 685126-90-3

- Molecular Weight : 285.14 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 64–68 °C

- Solubility : Soluble in methanol, with limited solubility in water

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. Research indicates that the compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis (programmed cell death) and inhibiting proliferation in various cancer types.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Potential inhibition of certain enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by an increase in markers associated with apoptosis. These findings highlight the compound's potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the propynyl moiety have been explored to improve solubility and bioavailability, which are critical factors for therapeutic efficacy.

Enhanced Derivatives

| Derivative | Modification | Biological Activity |

|---|---|---|

| Methyl 5-bromo-2-(3-propynyloxy)benzenecarboxylate | Altered propynyl position | Increased anticancer potency |

| Methyl 5-bromo-2-(4-propynyloxy)benzenecarboxylate | Further structural modifications | Broader spectrum of antimicrobial activity |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways. The presence of the bromine atom enhances its reactivity, making it suitable for further functionalization.

Case Study: Anticancer Agents

Research has indicated that compounds derived from this compound exhibit promising anticancer properties. For instance, modifications to the compound's structure have led to the discovery of new inhibitors that target cancer cell proliferation pathways.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules through various reactions including nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Amino derivatives |

| Coupling Reactions | Coupling with aryl or vinyl halides | Biaryl compounds |

| Reduction | Reduction of functional groups | Alcohols or amines |

Material Science

In material science, this compound is explored for its potential use in synthesizing polymers and advanced materials. Its ability to participate in radical polymerization reactions makes it a candidate for creating novel materials with specific properties.

Case Study: Polymer Synthesis

Research has demonstrated the use of this compound in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Biological Studies

The biological activity of derivatives of this compound is under investigation for their potential antimicrobial and antiviral properties. The structural modifications can lead to compounds with improved efficacy against various pathogens.

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Target Organism/Pathway |

|---|---|---|

| Derivative A | Antimicrobial | Bacterial strains |

| Derivative B | Antiviral | Viral replication pathways |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is compared to structurally related aromatic esters and heterocyclic derivatives.

Structural and Functional Group Comparisons

Key Observations:

Core Structure Differences :

- The target compound and Ethyl 5-bromo-1-benzofuran-2-carboxylate share identical molecular formulas but differ in core structure (benzene vs. benzofuran). The benzofuran’s fused oxygen-containing ring increases planarity and may alter π-π stacking interactions .

- Methyl Benzoate lacks bromine and propynyloxy groups, resulting in simpler reactivity and lower molecular weight .

The propynyloxy group in the target compound introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition), which is absent in Methyl Benzoate or the amino-substituted derivative .

Pharmacological Potential

- Brominated aromatic esters are common in drug discovery. The target compound’s bromine and alkyne groups suggest dual utility as a therapeutic agent and a synthetic intermediate.

- Ethyl 5-bromo-1-benzofuran-2-carboxylate has documented pharmacological evaluations, including kinase inhibition, highlighting the benzofuran scaffold’s relevance in medicinal chemistry .

Preparation Methods

Preparation Methods of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

- Bromination of the aromatic precursor to introduce the bromine atom at the 5-position of the benzene ring.

- Installation of the 2-propynyloxy substituent via nucleophilic substitution using propargyl bromide.

- Formation of the methyl ester group through esterification or direct use of a methyl ester-containing starting material.

This stepwise approach allows selective functionalization and control over substitution patterns on the aromatic ring.

Detailed Synthetic Route

Step 1: Bromination

- Starting from a suitable benzoic acid derivative or ester, bromination is performed to selectively introduce bromine at the 5-position.

- Typical brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).

- Reaction conditions are optimized to avoid polybromination, usually by controlling temperature and stoichiometry.

Step 2: Propynyloxy Group Installation

- The brominated intermediate bearing a hydroxyl group at the 2-position (or a protected phenol) is reacted with propargyl bromide.

- This reaction is typically carried out under basic conditions using potassium carbonate (K2CO3) as a base in polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- The base deprotonates the phenol to form the phenolate ion, which then undergoes nucleophilic substitution with propargyl bromide to form the 2-propynyloxy ether.

Step 3: Esterification (if starting from acid)

- If the starting material is a carboxylic acid rather than an ester, methylation is achieved by esterification.

- Common methods include treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid) or use of methyl chloroformate.

- This step yields the methyl ester functional group at the carboxylate position.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, dioxane | Polar aprotic solvents favor nucleophilic substitution; DMF preferred for solubility |

| Base | Potassium carbonate (K2CO3) | Mild base to generate phenolate ion |

| Temperature | 60–80 °C | Balances reaction rate and minimizes side reactions like alkyne polymerization |

| Reaction Time | 6–24 hours | Dependent on scale and reagent purity |

| Catalyst (optional) | Pd catalysts (e.g., Pd/C) for coupling | Used in alternative Sonogashira coupling methods to install alkyne moiety |

Optimizing solvent purity (>99.5%) and stoichiometric ratios improves yields, typically reported between 70–85%. Lower temperatures (40–50 °C) can reduce side reactions but may slow the reaction rate.

Alternative Synthetic Approaches

- Sonogashira Coupling : Instead of nucleophilic substitution, the alkyne group can be introduced by palladium-catalyzed Sonogashira coupling between an aryl halide and terminal alkyne. This method may offer higher selectivity and yield for alkyne installation.

- Click Chemistry : The propynyloxy group can be further functionalized via Huisgen cycloaddition with azides, though this is more relevant post-synthesis.

Research Findings and Analytical Data

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms aromatic protons, propargyl CH2, and methyl ester protons; ^13C NMR identifies carbonyl and alkyne carbons.

- Mass Spectrometry (MS) : High-resolution MS shows molecular ion peak at m/z 269.09136 consistent with C11H9BrO3.

- Melting Point : Reported melting point is 81–83 °C, used as a purity indicator.

Solubility and Stability

- Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3).

- Limited water solubility (~0.42 g/L).

- Stable when stored at –20 °C under inert atmosphere; sensitive to moisture and light which may cause hydrolysis or alkyne oxidation.

Data Summary Table

| Aspect | Details |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| CAS Number | 685126-90-3 |

| Key Functional Groups | Bromine (5-position), 2-propynyloxy (alkyne ether), methyl ester |

| Typical Solvents | DMF, Dioxane, DMSO, CHCl3 |

| Base for Propynyloxy Installation | Potassium carbonate (K2CO3) |

| Bromination Agents | Br2, NBS |

| Reaction Temperature Range | 40–80 °C |

| Yield Range | 70–85% |

| Storage Conditions | –20 °C, inert atmosphere, dark |

Notes on Industrial and Laboratory Scale Preparation

- The synthetic route is amenable to scale-up with mild reaction conditions and straightforward work-up.

- Post-reaction purification typically involves column chromatography to remove unreacted propargyl bromide and side-products.

- Analytical standardization (e.g., qNMR with internal standards) ensures reproducibility and accurate yield reporting.

- Avoidance of excessive bromination and side reactions is critical for product purity.

Q & A

Basic Questions

Q. What are the key structural features of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, and how are they confirmed experimentally?

- Structural Features : The compound contains a benzene ring substituted with:

- A bromine atom at the 5-position,

- A 2-propynyloxy group (OCH₂C≡CH) at the 2-position,

- A methyl ester (COOCH₃) at the carboxylate position.

- Confirmation Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons, propynyl CH₂, and methyl ester protons). ¹³C NMR confirms carbonyl (C=O) and alkyne carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 269.09136 (C₁₁H₉BrO₃) .

- Melting Point Analysis : The reported melting point (81–83°C) serves as a purity indicator .

Q. What are the common synthetic routes for this compound?

- Stepwise Synthesis :

Bromination : Introduce bromine at the 5-position of a pre-functionalized benzene derivative.

Propynyloxy Group Installation : React the intermediate with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Use methyl chloroformate or methanol under acidic conditions to form the methyl ester.

- Optimization : Solvents like dimethylformamide (DMF) or dioxane are preferred for high yields (~70–85%). Reaction temperatures are typically maintained at 60–80°C to balance reactivity and side-product formation .

Q. What are the solubility and stability considerations for this compound in experimental design?

- Solubility :

- Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃).

- Limited water solubility (similar to analogs: ~0.42 g/L), necessitating organic solvents for reactions .

- Stability :

- Store at –20°C in inert atmospheres to prevent hydrolysis of the ester or alkyne oxidation.

- Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Key Variables :

- Solvent Selection : DMF enhances nucleophilic substitution for propynyloxy installation but may require post-reaction purification via column chromatography.

- Catalyst Use : Pd-mediated coupling (e.g., Sonogashira) could improve alkyne incorporation efficiency .

- Temperature Control : Lower temperatures (40–50°C) reduce side reactions like alkyne polymerization.

Q. How does the propynyloxy group influence reactivity in cross-coupling reactions?

- Reactivity Profile :

- Sonogashira Coupling : The terminal alkyne can react with aryl halides to form extended π-conjugated systems.

- Click Chemistry : The alkyne participates in Huisgen cycloaddition with azides for bioconjugation applications.

- Kinetic Studies : Use in-situ IR spectroscopy to track alkyne consumption rates, optimizing catalyst loading (e.g., 1–5 mol% CuI) .

Q. How can contradictions in reported synthetic yields be resolved methodologically?

- Root Cause Analysis :

- Impurity Sources : Residual propargyl bromide or unreacted intermediates may inflate yields.

- Analytical Discrepancies : Standardize quantification methods (e.g., qNMR with internal standards like 1,3,5-trimethoxybenzene) .

- Reproducibility Protocols :

- Publish detailed reaction logs (e.g., exact stoichiometry, solvent batch, humidity levels).

- Use DOE (Design of Experiments) to identify critical factors (e.g., solvent purity >99.5%) .

Q. What computational tools are recommended for predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Model transition states for alkyne-involving reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes with nucleophilic active sites) .

Q. What are the implications of the bromine substituent in medicinal chemistry applications?

- Role in Drug Design :

- Bioisostere Potential : Bromine can mimic hydrophobic groups (e.g., methyl) or enhance binding via halogen bonding.

- Metabolic Stability : Brominated aromatics resist oxidative degradation compared to methyl or methoxy groups.

- Case Studies : Analogous brominated benzofurans show activity as kinase inhibitors or antimicrobial agents .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.